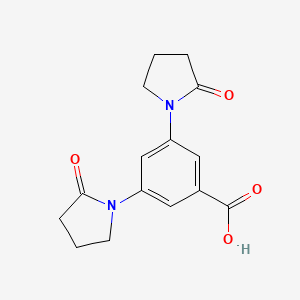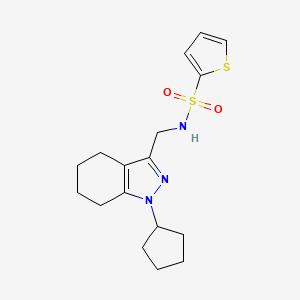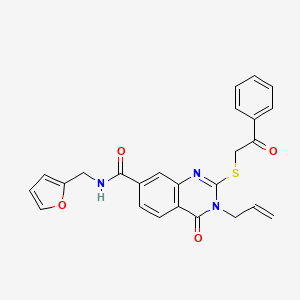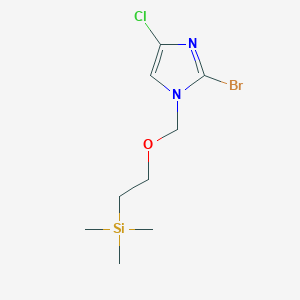
3,5-双(2-氧代吡咯烷-1-基)苯甲酸
描述
3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid (BOPBA) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. BOPBA is used in a variety of organic synthesis reactions and is a key component in many pharmaceuticals, including anti-cancer drugs. BOPBA is also used in the production of other compounds, such as 5-hydroxytryptamine (5-HT), which is a neurotransmitter found in the brain.
科学研究应用
Metal-Organic Frameworks (MOFs)
BOBA serves as a versatile ligand for constructing metal-organic frameworks (MOFs). These porous materials have applications in gas storage, separation, and catalysis. Researchers have synthesized MOFs using BOBA as a flexible achiral ligand, forming complexes with metals like zinc, cadmium, cobalt, and nickel .
Photoluminescent Materials
BOBA exhibits photoluminescent properties, making it valuable for designing luminescent materials. These materials find applications in sensors, displays, and optoelectronic devices. Researchers explore BOBA-based compounds for their emission spectra and potential use in light-emitting diodes (LEDs) .
Biological and Medicinal Chemistry
BOBA’s structure contains functional groups that make it interesting for biological studies. Researchers investigate its interactions with enzymes, proteins, and nucleic acids. Additionally, BOBA derivatives may serve as potential drug candidates due to their structural resemblance to certain bioactive molecules.
Supramolecular Chemistry
BOBA participates in supramolecular assemblies, where non-covalent interactions drive complex formation. Researchers explore its self-assembly behavior, host-guest interactions, and crystal engineering. These insights contribute to designing functional materials and drug delivery systems .
Coordination Polymers
BOBA coordinates with metal ions to form coordination polymers. These extended structures have applications in gas adsorption, catalysis, and ion exchange. Researchers tailor BOBA-based coordination polymers for specific functions, such as capturing pollutants or storing gases .
Materials Science and Nanotechnology
BOBA’s rigid aromatic backbone and functional groups make it suitable for materials science. Researchers incorporate BOBA into polymer matrices, nanoparticles, and thin films. These materials find use in sensors, coatings, and nanocomposites .
属性
IUPAC Name |
3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-3-1-5-16(13)11-7-10(15(20)21)8-12(9-11)17-6-2-4-14(17)19/h7-9H,1-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRROGZLIIZBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-1,4-Dihydro-4beta-methyl-3-[4-[2-(dicyanomethylene)hydrazino]phenyl]pyridazin-6(5H)-one](/img/structure/B2449607.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2449610.png)
![N~5~-(3-methoxybenzyl)-4-methyl-2-[(6-methyl-2-pyridyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2449612.png)

![N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B2449614.png)

![3-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2449620.png)
![Potassium [4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2449621.png)


![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1H-pyrrole-2-carboxamide](/img/structure/B2449625.png)